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Boston, MA – The recent topline results from the Phase 2 DR:EAM (Diabetic Retinopathy: Early

Active Management) clinical trial of nesvategrast (OTT166) have generated significant

discussion within the research community. While the study demonstrated a strong safety and

tolerability profile, it did not meet its primary and key secondary efficacy endpoints related to

the Diabetic Retinopathy Severity Scale (DRSS). However, an unexpected and statistically

significant reduction in vision-threatening events (VTEs) was observed in a specific patient

subgroup, prompting a deeper dive into the interpretation of these results.[1][2][3][4][5]

This technical support center provides a resource for researchers, scientists, and drug

development professionals to understand the nuances of the Nesvategrast studies,

troubleshoot potential experimental hurdles, and navigate the interpretation of similar

unexpected clinical trial outcomes.

Frequently Asked Questions (FAQs)
Q1: What were the primary and key secondary endpoints of the DR:EAM trial, and what were

the main outcomes?

A1: The primary efficacy endpoint of the DR:EAM trial was the percentage of patients achieving

a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS). The key secondary

endpoint was the prevention of disease progression as measured by the DRSS. The trial failed

to demonstrate a statistically significant improvement in either of these endpoints for patients

treated with nesvategrast compared to the placebo group.
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Q2: What was the unexpected positive finding in the DR:EAM trial?

A2: A key unexpected finding was a statistically significant reduction in the development of

vision-threatening events (VTEs) by week 24 in patients with moderately severe to severe non-

proliferative diabetic retinopathy (DRSS levels 47 and 53) at baseline (p=0.045). This suggests

a potential protective effect of nesvategrast in a specific subset of patients at higher risk for

severe complications.

Q3: How can a drug fail its primary endpoint but show a positive result in a secondary

endpoint?

A3: This scenario is not uncommon in clinical trials and can arise from several factors. The

primary endpoint is the main focus of the study and is used to determine the overall success of

the treatment. Secondary endpoints measure other effects of the treatment that are also of

interest. A statistically significant result in a secondary endpoint, particularly in a subgroup

analysis, may suggest that the drug has a real effect, but this effect might be more specific or

nuanced than what the primary endpoint was designed to capture. Such findings are often

considered hypothesis-generating and typically require further investigation in subsequent trials

specifically designed to confirm the observed effect in the identified subgroup.

Q4: What is the mechanism of action for Nesvategrast?

A4: Nesvategrast is a novel, selective small molecule RGD integrin inhibitor. It is designed to

be administered as an eye drop and has a high concentration in the retina. Preclinical studies

have shown that nesvategrast selectively inhibits key RGD integrin subtypes, including αvβ3,

to regulate cellular responses to VEGF and other growth factors that contribute to the

development and progression of diabetic retinopathy and other eye diseases.

Q5: What are the next steps for the Nesvategrast program?

A5: OcuTerra Therapeutics has stated that they plan to review the full dataset from the

DR:EAM study to evaluate the future of the nesvategrast program. This will likely involve a

thorough analysis of the secondary endpoints and other measures to inform potential future

clinical trials or strategic alternatives.
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This guide addresses potential issues researchers might encounter when working with integrin

inhibitors like Nesvategrast.

Issue Potential Cause Recommended Action

Inconsistent in vitro results in

cell adhesion or migration

assays

Cell passage number and

confluency can affect integrin

expression. Variability in

coating plates with

extracellular matrix (ECM)

proteins.

Use cells within a consistent

and low passage number

range. Ensure a uniform and

saturating concentration of

ECM proteins for coating.

Perform quality control checks

on coated plates.

Lack of efficacy in animal

models of retinal

neovascularization

Suboptimal drug delivery or

concentration at the target site.

The chosen animal model may

not fully recapitulate the

complexities of human diabetic

retinopathy.

Optimize the route and

frequency of administration to

ensure adequate retinal

exposure. Consider using

multiple, complementary

animal models to assess

efficacy.

Discrepancy between

preclinical and clinical results

The pathophysiology of

diabetic retinopathy is complex

and multifactorial. The patient

population in the clinical trial

may have been more

heterogeneous than the

preclinical models.

Conduct further preclinical

studies to explore the drug's

effect on different aspects of

the disease (e.g.,

inflammation, vascular

leakage). In future trials,

consider enrichment strategies

to enroll patients more likely to

respond to the treatment

based on biomarkers or

disease characteristics.

Data Presentation
Summary of DR:EAM Phase 2 Trial Results
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Endpoint
Nesvategrast
Group

Placebo Group Outcome

Primary Endpoint: ≥2-

Step DRSS

Improvement

Data not publicly

available

Data not publicly

available

Not statistically

significant

Key Secondary

Endpoint: Disease

Progression (DRSS)

Data not publicly

available

Data not publicly

available

Not statistically

significant

Secondary Endpoint:

Vision-Threatening

Events (VTEs) in

patients with DRSS 47

& 53

Data not publicly

available

Data not publicly

available

Statistically significant

reduction (p=0.045)

Note: Specific quantitative data for the primary and key secondary endpoints have not been

publicly released by OcuTerra Therapeutics.

Experimental Protocols
Key Preclinical Experiment: Oxygen-Induced
Retinopathy (OIR) Mouse Model
This model is a standard method for studying retinal neovascularization.

Induction of Vaso-obliteration: On postnatal day 7 (P7), C57BL/6J mouse pups and their

nursing dam are placed in a hyperoxic chamber with 75% oxygen.

Hyperoxia Exposure: The animals are maintained in the hyperoxic environment for 5 days

(until P12). This leads to the cessation of normal retinal vessel development and obliteration

of the central retinal capillaries.

Induction of Neovascularization: On P12, the mice are returned to a normal room air

environment (normoxia). The resulting relative hypoxia in the avascular retina stimulates the

production of angiogenic factors, leading to the growth of new, abnormal blood vessels

(neovascularization) that peak around P17.
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Treatment Administration: Nesvategrast or a vehicle control can be administered (e.g., via

topical eye drops or intravitreal injection) at various time points during the experiment to

assess its effect on neovascularization.

Assessment: At P17, the mice are euthanized, and their eyes are enucleated. The retinas

are dissected, flat-mounted, and stained with fluorescently labeled isolectin B4 to visualize

the vasculature. The extent of neovascularization and the area of vaso-obliteration are then

quantified using microscopy and image analysis software.

Visualizations
Proposed Signaling Pathway of Nesvategrast in Retinal
Endothelial Cells
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Click to download full resolution via product page

Caption: Nesvategrast inhibits αvβ3 integrin, potentially disrupting downstream signaling

pathways involved in angiogenesis.

DR:EAM Phase 2 Clinical Trial Workflow
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Patient Screening
(n=225)

Randomization

Nesvategrast (High Dose) Nesvategrast (Low Dose) Placebo

24-Week Treatment Period

Follow-Up and Data Analysis

Primary Endpoint Analysis:
≥2-Step DRSS Improvement

Secondary Endpoint Analysis:
- Disease Progression (DRSS)

- Vision-Threatening Events (VTEs)
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Caption: Overview of the DR:EAM Phase 2 clinical trial design from patient screening to

endpoint analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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